An In-depth Technical Guide to the Synthesis of Epsilon-momfluorothrin
An In-depth Technical Guide to the Synthesis of Epsilon-momfluorothrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epsilon-momfluorothrin is a synthetic pyrethroid insecticide known for its potent activity. This technical guide provides a detailed overview of its synthesis pathway, focusing on the core chemical reactions and precursors. The synthesis involves a multi-step process culminating in the esterification of a specific cyclopropanecarboxylic acid derivative with a fluorinated benzyl (B1604629) alcohol. This document outlines the experimental methodologies for the key synthetic steps, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway to facilitate a comprehensive understanding for researchers and professionals in the field of drug development and chemical synthesis.
Introduction
Epsilon-momfluorothrin is the (1R,3R,Z) stereoisomer of momfluorothrin, a carboxylic ester that functions as a pyrethroid ester insecticide.[1] Its synthesis is a key area of interest for the development of effective and specific insecticidal agents. The core of its synthesis lies in the formation of an ester linkage between a tailored cyclopropanecarboxylic acid and a complex fluorinated alcohol. This guide will delve into the specifics of this synthetic route.
Core Synthesis Pathway
The synthesis of Epsilon-momfluorothrin is achieved through the formal condensation of two primary precursors:
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Precursor A (Acid Moiety): (1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid or its more reactive acid halide derivative (e.g., acid chloride).
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Precursor B (Alcohol Moiety): [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol.
The principal reaction is an esterification , where the carboxylic acid (or its derivative) reacts with the alcohol to form the final ester product, Epsilon-momfluorothrin.[2]
Synthesis of Precursor A: (1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic Acid Chloride
While specific patented industrial synthesis routes for this exact precursor are proprietary, the synthesis of similar pyrethroid acid precursors generally involves the construction of the cyclopropane (B1198618) ring followed by the introduction and modification of the side chain. The final step to increase reactivity for esterification is the conversion of the carboxylic acid to its acid chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Synthesis of Precursor B: [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol
A patented method for the synthesis of this fluorinated alcohol involves a multi-step process. A general representation of such a pathway is outlined below.
Experimental Protocol: Synthesis of [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol
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Step 1: Halogenation of 2,3,5,6-tetrafluorobenzyl alcohol. 2,3,5,6-tetrafluorobenzyl alcohol is reacted with a hydrogen halide (e.g., HBr) in a suitable solvent. The reaction is typically carried out at a temperature range of 40-120°C for 2-20 hours to yield 3-halomethyl-1,2,4,5-tetrafluorobenzene.
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Step 2: Methoxylation. The resulting 3-halomethyl-1,2,4,5-tetrafluorobenzene is then reacted with methanol (B129727) in the presence of an inorganic base at a temperature between 0-65°C for 1-20 hours. This step produces 3-methoxymethyl-1,2,4,5-tetrafluorobenzene.
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Step 3: Introduction of the Hydroxymethyl Group. The 3-methoxymethyl-1,2,4,5-tetrafluorobenzene is dissolved in an inert solvent and treated with an organolithium reagent at a low temperature (0 to -78°C) for 0.5-5 hours. Formaldehyde gas is then introduced into the reaction mixture, and the reaction is allowed to proceed for another 0.5-5 hours. A final quenching with a protic solvent yields [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol.[3]
| Parameter | Value |
| Step 1: Halogenation | |
| Reactant | 2,3,5,6-tetrafluorobenzyl alcohol |
| Reagent | Hydrogen halide (e.g., HBr) |
| Temperature | 40 - 120 °C |
| Reaction Time | 2 - 20 hours |
| Step 2: Methoxylation | |
| Reactant | 3-halomethyl-1,2,4,5-tetrafluorobenzene |
| Reagent | Methanol, Inorganic base |
| Temperature | 0 - 65 °C |
| Reaction Time | 1 - 20 hours |
| Step 3: Hydroxymethylation | |
| Reactant | 3-methoxymethyl-1,2,4,5-tetrafluorobenzene |
| Reagents | Organolithium reagent, Formaldehyde gas |
| Temperature | 0 to -78 °C |
| Reaction Time | 1 - 10 hours |
Table 1: Summary of Reaction Conditions for the Synthesis of [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol.
Final Esterification Step: Synthesis of Epsilon-momfluorothrin
The final step in the synthesis is the esterification of the acid chloride of Precursor A with Precursor B. This reaction is characteristic of pyrethroid synthesis.
Experimental Protocol: Esterification
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The acid chloride of (1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid is reacted with [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol in a suitable organic solvent, such as toluene.
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A nitrogen-containing base, such as pyridine, is used as an acid acceptor to neutralize the HCl byproduct.
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The reaction is typically carried out at a controlled temperature, for instance, between 0°C and 40°C.[4]
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The reaction mixture is stirred for a period of 1 to 5 hours.
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Following the reaction, the mixture is washed with water and/or an aqueous basic solution to remove unreacted starting materials and byproducts.
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The final product is then purified, often through distillation or recrystallization.[5]
| Parameter | Value/Condition |
| Reactants | (1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid chloride, [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol |
| Solvent | Toluene (or other suitable organic solvent) |
| Acid Acceptor | Pyridine (or other nitrogenous base) |
| Temperature | 0 - 40 °C[4] |
| Reaction Time | 1 - 5 hours[4] |
| Work-up | Washing with water and/or aqueous basic solution |
| Purification | Distillation or Recrystallization[5] |
Table 2: Summary of General Reaction Conditions for the Final Esterification Step.
Synthesis Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the overall synthesis pathway and a general experimental workflow for the production of Epsilon-momfluorothrin.
Caption: Synthesis Pathway of Epsilon-momfluorothrin.
Caption: General Experimental Workflow for Esterification.
Conclusion
The synthesis of Epsilon-momfluorothrin is a well-defined process rooted in the principles of pyrethroid chemistry. The key to a successful synthesis lies in the efficient preparation of the two main precursors and their subsequent esterification under controlled conditions. This guide provides a foundational understanding of the synthesis pathway and the experimental considerations involved. Further research into optimizing reaction conditions, yields, and purification methods will continue to be of interest to the scientific and industrial communities.
References
- 1. US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions - Google Patents [patents.google.com]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]
- 4. WO2018050213A1 - Improved process for the preparation of pyrethroids - Google Patents [patents.google.com]
- 5. Momfluorothrin (Ref: S-1563) [sitem.herts.ac.uk]
